Ethyl 3-(methanesulfinyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-methylsulfinylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-3-9-6(7)4-5-10(2)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXORZKRZSYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564857 | |
| Record name | Ethyl 3-(methanesulfinyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52754-04-8 | |
| Record name | Ethyl 3-(methanesulfinyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Considerations
The conversion of a sulfide to a sulfoxide involves the transfer of a single oxygen atom to the sulfur center. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The general reaction for preparing this compound can be represented as:
Ethyl 3-(methylthio)propanoate + [O] → this compound
The selective oxidation requires careful selection of oxidizing agents, reaction conditions, and monitoring techniques.
Key Factors Affecting Selective Oxidation
Several factors influence the selectivity of sulfide oxidation:
- Oxidant strength and stoichiometry
- Reaction temperature
- Solvent system
- Reaction time
- Catalyst presence
The proper management of these factors is crucial for achieving high selectivity toward the sulfoxide product.
Specific Preparation Methods
m-Chloroperbenzoic Acid (m-CPBA) Method
m-CPBA represents one of the most widely used oxidants for the selective preparation of sulfoxides. For this compound, the following procedure has been documented:
Procedure:
- Dissolve ethyl 3-(methylthio)propanoate in dichloromethane or chloroform
- Cool the solution to -78°C using a dry ice/acetone bath
- Add 1.1 equivalents of m-CPBA dropwise
- Monitor the reaction by TLC until completion (typically 1-2 hours)
- Quench the reaction with dimethyl sulfide
- Purify via column chromatography
This low-temperature approach is critical for controlling selectivity. Research has demonstrated that at -78°C, m-CPBA oxidation of sulfides shows high sulfoxide selectivity with minimal sulfone formation. When the reaction is conducted at higher temperatures, significant over-oxidation to the sulfone occurs.
The yield for this method typically ranges from 80-85%. A key observation from related studies indicates that the m-CPBA method may produce a mixture of sulfoxide stereoisomers that can equilibrate over time, particularly in the presence of acid catalysts.
Hydrogen Peroxide-Based Methods
Hydrogen peroxide represents a more environmentally friendly alternative for sulfoxide preparation:
Procedure:
- Dissolve ethyl 3-(methylthio)propanoate in a suitable solvent (acetic acid, methanol, or acetonitrile)
- Add a catalytic amount of a transition metal catalyst (e.g., Na₂WO₄, MoO₃, or V₂O₅)
- Add 1.0-1.2 equivalents of hydrogen peroxide (30% aqueous solution)
- Stir at room temperature or slightly elevated temperature (30-40°C)
- Monitor reaction progress by TLC
- Work up and purify
This method typically provides yields of 70-80% for sulfoxides. The catalysts play a crucial role in activating hydrogen peroxide for the selective oxidation. Metal oxides such as MoO₃ have been shown to facilitate selective sulfoxide formation regardless of hydrogen peroxide quantities.
Hypohalite-Based Methods
Sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂) offer efficient alternatives for sulfoxide preparation:
Procedure:
- Dissolve ethyl 3-(methylthio)propanoate in a biphasic system of dichloromethane and water
- Add sodium hypochlorite pentahydrate (NaOCl·5H₂O) at room temperature
- Stir vigorously for 0.15-4 hours
- Separate the organic layer and purify
This method has demonstrated excellent yields (66-97%) for the conversion of thioethers to sulfoxides. The reaction time is significantly shorter compared to m-CPBA, making it advantageous for larger-scale preparations.
Periodate-Based Methods
Sodium periodate (NaIO₄) and periodic acid (H₅IO₆) represent another class of oxidants for selective sulfoxide formation:
Procedure:
- Dissolve ethyl 3-(methylthio)propanoate in a mixture of methanol and water
- Add sodium periodate (1.2 equivalents)
- Stir at room temperature for 2-4 hours
- Work up and purify
For substrates containing basic functionalities, an optimized procedure using H₅IO₆ (2 equivalents) with acetic acid (4 equivalents) at 60°C has shown excellent yields (94%) after 4 hours. This method demonstrates high selectivity for sulfoxide over sulfone formation, with <10% conversion to sulfone even after extended reaction times (30 hours).
Temperature Effects on Selectivity
Temperature plays a critical role in controlling the selectivity of sulfide oxidation. Research has demonstrated a clear correlation between reaction temperature and oxidation products:
These data clearly illustrate that lower temperatures (-78°C to 0°C) favor sulfoxide formation, while higher temperatures promote further oxidation to the sulfone.
Solvent Effects on Oxidation Selectivity
The choice of solvent significantly impacts the efficiency and selectivity of the oxidation reaction:
Chlorinated solvents and THF generally provide the highest yields when using m-CPBA as the oxidant. At 0°C in THF, the reaction shows excellent selectivity for sulfoxide formation.
Optimization of Oxidant Stoichiometry
The amount of oxidizing agent directly affects the product distribution. For preparing this compound, the following relationships have been observed:
| m-CPBA Equivalents | Major Product | Yield (%) | Temperature | Reference |
|---|---|---|---|---|
| 1.0 | Sulfoxide | 77 | 0°C | |
| 1.2 | Sulfoxide | 83 | 0°C | |
| 1.5 | Sulfoxide | 85 | 0°C | |
| 2.0 | Sulfoxide | 84 | 0°C | |
| 2.2 (at -40°C) | Mainly sulfone | 90 | -40°C |
These results indicate that using 1.2-1.5 equivalents of m-CPBA at 0°C provides optimal yields of the sulfoxide product. Increasing the oxidant amount and/or temperature leads to significant sulfone formation.
Purification and Characterization
Purification Methods
The isolation of pure this compound typically involves:
- Silica gel column chromatography using ethyl acetate/hexane gradients
- Recrystallization from appropriate solvent systems
- Extraction procedures to remove oxidant byproducts
The sulfoxide product exhibits higher polarity than its sulfide precursor but lower polarity than the corresponding sulfone, allowing for effective chromatographic separation.
Characterization
This compound can be characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy
- ¹H NMR: Diagnostic signals for the methyl group attached to the sulfinyl moiety appear around δ 2.5-2.7 ppm
- ¹³C NMR: The carbon adjacent to the sulfinyl group typically appears at δ 50-55 ppm
Mass Spectrometry
- Molecular ion peak at m/z 164
- Characteristic fragmentation patterns
Infrared Spectroscopy
- Strong S=O stretching band at approximately 1030-1060 cm⁻¹
- Ester C=O stretching at approximately 1720-1740 cm⁻¹
Stereochemical Considerations
The oxidation of ethyl 3-(methylthio)propanoate to this compound creates a stereogenic center at the sulfur atom, resulting in potential stereoisomers. Research on related sulfoxides has revealed interesting stereochemical behavior:
- m-CPBA oxidation at low temperatures (-78°C) initially produces predominantly one sulfoxide stereoisomer
- Over time, sulfoxide stereoisomers can equilibrate through a reversible elimination-addition mechanism
- Equilibration is accelerated by acid catalysts (e.g., p-TsOH)
For this compound, stereoisomeric ratios typically reach an equilibrium of approximately 3:2 within 10-14 days at room temperature. This equilibration mechanism may involve the formation of a sulfonium intermediate or proceed through other pathways.
Comparative Analysis of Preparation Methods
A comprehensive comparison of the various methods for preparing this compound reveals the following advantages and limitations:
Based on this analysis, the NaOCl method offers the best combination of high yield, short reaction time, and industrial applicability. For laboratory-scale preparations requiring high stereoselectivity, the low-temperature m-CPBA method is preferred. The H₂O₂/metal oxide system presents the most environmentally friendly option with good scalability potential.
Chemical Reactions Analysis
Types of Reactions
Ethoxycarbonylethyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxyacids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiolates.
Major Products Formed
Oxidation: Ethoxycarbonylethyl methyl sulfone.
Reduction: Ethoxycarbonylethyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxycarbonylethyl methyl sulfoxide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethoxycarbonylethyl methyl sulfoxide involves its ability to participate in various chemical reactions due to the presence of the sulfoxide group. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 3-(Methylthio)Propanoate
Structure : Ethyl ester with a methylthio (-S-CH₃) group at the third carbon.
Key Differences :
- Oxidation State : The thioether (-S-) group is less oxidized than the sulfinyl (-S(O)-) group, making it less polar.
- Occurrence: A major aroma compound in pineapple pulp (91.21 µg/kg) and core (42.67 µg/kg), contributing to fruity/sweet notes .
- Reactivity: Under cold plasma treatment, methyl thioesters (e.g., methyl 3-(methylthio)propanoate) can undergo radical-mediated reactions to form ethyl thioesters, highlighting their susceptibility to oxidative conditions .
Data Comparison :
Ethyl 3-(Methylsulfonyl)Propanoate
Structure : Features a methylsulfonyl (-SO₂CH₃) group at the third carbon.
Key Differences :
Data Comparison :
3-(Ethylsulfinyl)Propanoic Acid
Structure : Carboxylic acid derivative with an ethylsulfinyl (-S(O)CH₂CH₃) group.
Key Differences :
Data Comparison :
Other Propanoate Esters with Heteroatomic Substituents
- Ethyl 3-(2-Furyl)Propanoate: Contains a furan ring instead of sulfinyl. Exhibits electron-withdrawing properties due to the furan moiety, influencing its reactivity in Diels-Alder reactions .
Q & A
Basic Research Question
- HSQC NMR : Resolves C–H correlations, particularly for distinguishing sulfinyl (-SO-) from sulfonyl (-SO₂-) groups. The methanesulfinyl proton exhibits a characteristic downfield shift (δ 2.8–3.2 ppm) .
- GC-FID/MS : Quantifies purity and identifies volatile byproducts (e.g., residual sulfanyl precursors) .
- IR Spectroscopy : Confirms sulfinyl group presence via S=O stretching vibrations (1020–1060 cm⁻¹) .
Advanced Tip : Combine 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in chiral derivatives.
How does the sulfinyl group in this compound influence its reactivity in nucleophilic substitutions or redox reactions?
Advanced Research Question
The sulfinyl group acts as a polarizable electron-withdrawing group , enhancing:
- Nucleophilic substitution : Reactivity at the β-position (relative to the ester) due to inductive effects. For example, it facilitates SN2 reactions with Grignard reagents in THF .
- Redox Stability : The sulfinyl group resists further oxidation under mild conditions but decomposes under strong acidic or basic conditions (e.g., HCl/NaOH hydrolysis yields sulfinic acid derivatives) .
Methodological Insight : Use DFT calculations to model charge distribution and predict regioselectivity in multi-step syntheses.
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Research Question
- Thermal Stability : Decomposes above 150°C, releasing SOₓ gases. Store at 2–8°C in inert solvents (e.g., anhydrous DCM) .
- pH Sensitivity : Hydrolyzes in aqueous acidic (pH < 3) or alkaline (pH > 10) media. Kinetic studies show pseudo-first-order degradation at pH 7.4 (t₁/₂ ≈ 48 hours) .
Experimental Design : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to establish shelf-life guidelines.
How is this compound utilized as a building block in synthesizing bioactive molecules or complex heterocycles?
Advanced Research Question
- Pharmaceutical Intermediates : Used in multi-step syntheses of protease inhibitors or kinase modulators. For example, coupling with aminopyridines via CDI-mediated amidation yields bioactive amides .
- Heterocycle Formation : Reacts with hydrazines to form 1,3,4-thiadiazoles under microwave irradiation (120°C, 30 min) .
Case Study : In dabigatran etexilate synthesis, analogous propanoate esters undergo amidination and acylation with ≈48% overall yield .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for all procedures .
- Respiratory Protection : Employ OV/AG-P99 respirators if aerosolization occurs .
- Spill Management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .
Note : Avoid skin contact—sulfinyl compounds may cause irritation or sensitization.
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Advanced Research Question
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at –40°C .
- Isotopic Labeling : Use ¹³C-labeled analogs to confirm assignments in crowded spectral regions .
- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
What role does this compound play in studying enzyme inhibition mechanisms?
Advanced Research Question
- Acetylcholinesterase (AChE) Studies : Analogous sulfinyl esters (e.g., piperazine derivatives) act as non-competitive inhibitors, increasing acetylcholine levels in vitro .
- Mechanistic Probes : Modify the sulfinyl group to assess steric/electronic effects on binding affinity via kinetic assays (e.g., IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
